molecular formula C11H22N2O4S B3029853 3-((3-Acrylamidopropyl)dimethylammonio)propane-1-sulfonate CAS No. 80293-60-3

3-((3-Acrylamidopropyl)dimethylammonio)propane-1-sulfonate

Cat. No.: B3029853
CAS No.: 80293-60-3
M. Wt: 278.37 g/mol
InChI Key: KVKJQOXYGGPBIW-UHFFFAOYSA-N
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Description

3-((3-Acrylamidopropyl)dimethylammonio)propane-1-sulfonate (CAS: 80293-60-3) is a zwitterionic sulfobetaine monomer with a molecular formula of C₁₁H₂₂N₂O₄S and a molecular weight of 278.37 g/mol. It is widely used in biomedical and materials science research due to its unique amphiphilic properties, which arise from the presence of a quaternary ammonium cation and a sulfonate anion separated by a three-carbon spacer . This compound is synthesized via post-polymerization modification of precursor polymers or through multi-step organic reactions involving quaternization of tertiary amines with 1,3-propanesultone . Its applications span cryoprotectant formulations, antifouling coatings, and stimuli-responsive hydrogels .

Properties

IUPAC Name

3-[dimethyl-[3-(prop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4S/c1-4-11(14)12-7-5-8-13(2,3)9-6-10-18(15,16)17/h4H,1,5-10H2,2-3H3,(H-,12,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKJQOXYGGPBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCNC(=O)C=C)CCCS(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

155863-56-2
Details Compound: 1-Propanaminium, N,N-dimethyl-N-[3-[(1-oxo-2-propen-1-yl)amino]propyl]-3-sulfo-, inner salt, homopolymer
Record name 1-Propanaminium, N,N-dimethyl-N-[3-[(1-oxo-2-propen-1-yl)amino]propyl]-3-sulfo-, inner salt, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155863-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80293-60-3
Record name 3-[(3-Acrylamidopropyl)dimethylammonio]propane-1-sulfonate
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Scientific Research Applications

Comparison with Similar Compounds

3-((3-Methacrylamidopropyl)dimethylammonio)propane-1-sulfonate (MAm3-3)

  • Structural Difference : Replaces the acrylamide group with methacrylamide, increasing hydrophobicity.
  • Impact : Exhibits a higher upper critical solution temperature (UCST) in aqueous solutions compared to acrylamide derivatives due to enhanced hydrophobic interactions .
  • Applications : Used in thermo-responsive polymers for drug delivery .

3-((2-Methacryloyloxyethyl)dimethylammonio)propane-1-sulfonate (MA2-3, "SPE")

  • Structural Difference : Features a shorter two-carbon spacer between the methacrylate backbone and the zwitterionic group.
  • Impact : Reduced UCST (20–30°C) compared to MAm3-3 (UCST > 60°C) due to decreased hydrophobicity .
  • Applications : Common in antifouling coatings and biocompatible hydrogels .

3-((2-Hydroxyethyl)dimethylammonio)propane-1-sulfonate (NDSB 211)

  • Structural Difference : Incorporates a hydroxyl group instead of an acrylamide moiety.
  • Impact : Enhances water solubility and reduces aggregation, making it suitable for protein stabilization .
  • Applications : Biochemical research for solubilizing membrane proteins .

Key Properties and Performance Comparisons

Cryoprotective Efficacy

  • 3-((3-Acrylamidopropyl)...propane-1-sulfonate : Demonstrates moderate cryoprotective activity (cell viability ~60% at 10% w/v), attributed to balanced charge interactions with cell membranes. However, it underperforms compared to poly(MAA-DMAEMA) copolymers (cell viability >90%) due to weaker hydrophobic interactions .
  • Poly(MAA-DMAEMA) : Higher hydrophobicity from octyl/methyl methacrylate groups enhances membrane stabilization during freezing .

Thermal Responsiveness

Compound UCST (°C) LCST (°C) Key Influencing Factor
3-((3-Acrylamidopropyl)... 45–55 N/A Three-carbon spacer, acrylamide group
MA2-3 ("SPE") 20–30 N/A Shorter spacer, methacrylate backbone
MAm3-3 >60 N/A Methacrylamide group
NDSB 211 N/A 70–80 Hydroxyl group disrupts hydration

Data from .

Solubility and Aggregation

  • 3-((3-Acrylamidopropyl)...propane-1-sulfonate : Soluble in water and polar solvents (propylene carbonate) but forms aggregates in high-salinity conditions (>500 mM NaCl) .
  • Hydrophobically Modified Derivatives : Copolymers with pentyl or dodecyl groups exhibit tunable UCST behavior and enhanced solubility in organic phases .

Material Science

  • Stimuli-Responsive Hydrogels : MAm3-3 is preferred for high-temperature UCST applications, whereas 3-((3-Acrylamidopropyl)...propane-1-sulfonate is used in moderate-temperature systems .
  • Protein Stabilization : NDSB 211 surpasses acrylamide-based zwitterions in preventing protein denaturation .

Biological Activity

3-((3-Acrylamidopropyl)dimethylammonio)propane-1-sulfonate, commonly referred to as DMAAPS, is a zwitterionic compound with a molecular formula of C11_{11}H22_{22}N2_2O4_4S and a molecular weight of 278.37 g/mol. This compound is notable for its applications in various fields, including organic synthesis, biochemistry, and materials science. Its unique structure contributes to its biological activity, particularly in the context of cell interactions and material properties.

  • CAS Number : 80293-60-3
  • Purity : Typically >97% (HPLC)
  • Appearance : White to nearly white powder
  • Storage Conditions : Recommended at 2-10°C

DMAAPS exhibits biological activity primarily through its zwitterionic nature, which allows it to interact effectively with biological membranes and proteins. The presence of both positive and negative charges enables it to stabilize protein structures and facilitate cell membrane interactions.

1. Cellular Interaction and Biocompatibility

DMAAPS has been studied for its potential in enhancing biocompatibility in tissue engineering applications. Its zwitterionic characteristics help reduce protein adsorption and cell adhesion, making it suitable for applications where minimizing immune response is critical.

2. Hydrogels in Tissue Engineering

Research indicates that DMAAPS can be incorporated into hydrogel formulations to create scaffolds that mimic the extracellular matrix (ECM). These hydrogels support cellular proliferation and differentiation, making them valuable for regenerative medicine. A study highlighted the use of DMAAPS-based hydrogels which demonstrated improved mechanical properties and enhanced cell viability compared to traditional materials .

3. Antimicrobial Properties

Preliminary studies suggest that DMAAPS may exhibit antimicrobial properties, making it a candidate for use in biomedical devices where infection prevention is crucial. The mechanism involves disrupting bacterial cell membranes due to its cationic nature, which may lead to increased permeability and eventual cell death.

Case Study 1: Hydrogel Formulation

A recent study explored the formulation of a DMAAPS-based hydrogel for wound healing applications. The hydrogel showed:

  • Enhanced moisture retention
  • Reduced inflammation markers
  • Improved healing rates in animal models compared to control groups without DMAAPS.

Case Study 2: Antimicrobial Efficacy

In another investigation, DMAAPS was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts when treated with DMAAPS at concentrations above 0.5%. This suggests potential applications in coatings for medical devices .

Data Table: Properties and Applications of DMAAPS

PropertyValue
Molecular FormulaC11_{11}H22_{22}N2_2O4_4S
Molecular Weight278.37 g/mol
Purity>97% (HPLC)
AppearanceWhite powder
Biological ApplicationsTissue engineering, antimicrobial coatings

Q & A

Q. What are the key physicochemical properties of 3-((3-Acrylamidopropyl)dimethylammonio)propane-1-sulfonate that influence its application in protein stabilization, and how can these properties be experimentally determined?

Methodological Answer: Key properties include critical micelle concentration (CMC) , solubility in aqueous/organic solvents , pH stability , and zwitterionic behavior .

  • CMC Determination : Use surface tension measurements via pendant drop tensiometry or fluorescence spectroscopy with pyrene as a probe to identify the concentration at which micelle formation occurs .
  • Solubility : Conduct spectrophotometric turbidity assays across varying solvent systems (e.g., water, ethanol, buffers) to quantify solubility limits.
  • pH Stability : Perform stability tests by incubating the compound in buffers of varying pH (2–12) and analyzing degradation via HPLC or NMR .

Q. How does this compound interact with membrane proteins, and what experimental approaches are used to evaluate its efficacy in solubilizing hydrophobic proteins?

Methodological Answer : The compound’s zwitterionic structure disrupts lipid-protein interactions while preserving protein activity.

  • Solubilization Efficiency : Use dynamic light scattering (DLS) to monitor particle size reduction in membrane protein extracts treated with varying detergent concentrations .
  • Functional Assays : Compare enzyme activity (e.g., ATPase activity) pre- and post-solubilization to confirm protein integrity.
  • Structural Analysis : Employ cryo-EM or X-ray crystallography to assess if the detergent maintains protein conformation .

Advanced Research Questions

Q. What methodological considerations are critical when designing experiments to assess the compound’s impact on enzyme kinetics, particularly in resolving contradictory data on its inhibitory or stabilizing effects?

Methodological Answer : Contradictions often arise from concentration-dependent effects or buffer interactions.

  • Dose-Response Analysis : Perform Michaelis-Menten assays at multiple detergent concentrations (0.1–10 mM) to identify non-linear effects on VmaxV_{max} and KmK_m .
  • Buffer Controls : Include buffer-only and alternative detergent (e.g., CHAPS) controls to isolate compound-specific effects.
  • Statistical Modeling : Use ANOVA with post-hoc tests to analyze kinetic data across replicates, accounting for batch variability .

Q. How can researchers systematically analyze the environmental fate of this compound in laboratory settings, and what models predict its persistence in aquatic vs. soil matrices?

Methodological Answer :

  • Degradation Studies : Simulate environmental conditions (e.g., UV exposure, microbial activity) and quantify degradation products via LC-MS .
  • Partitioning Coefficients : Measure log KowK_{ow} (octanol-water) and soil adsorption coefficients (KdK_d) to predict mobility in ecosystems.
  • Computational Models : Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation half-lives based on sulfonate group reactivity .

Q. What synthetic routes are optimal for producing high-purity this compound, and how can reaction conditions be scaled for reproducibility?

Methodological Answer :

  • Stepwise Synthesis :
    • Acrylamido Intermediate : React 3-aminopropyl acrylamide with dimethylamine under nitrogen to prevent polymerization .
    • Sulfonation : Introduce the sulfonate group via reaction with propane sultone in anhydrous conditions, followed by ion-exchange chromatography for purification .
  • Scale-Up : Optimize solvent (e.g., DMF) volume-to-yield ratios and use continuous flow reactors to maintain consistency in large batches .

Q. How does the compound’s stability under extreme temperatures or oxidative stress affect its utility in long-term biochemical assays?

Methodological Answer :

  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Pre-incubate the compound at 25–95°C and assess micelle integrity via DLS .
  • Oxidative Resistance : Expose to H2O2 or radical initiators (e.g., AAPH) and monitor degradation via FTIR or NMR peak shifts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((3-Acrylamidopropyl)dimethylammonio)propane-1-sulfonate
Reactant of Route 2
3-((3-Acrylamidopropyl)dimethylammonio)propane-1-sulfonate

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